

# ADAM17 siRNA Experiments: A Guide to Selecting the Right Negative Controls

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A,17

Cat. No.: B571539

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and using appropriate negative controls for ADAM17 siRNA experiments. Accurate interpretation of gene silencing data relies on distinguishing sequence-specific effects from non-specific cellular responses, making proper control selection paramount.

## Frequently Asked Questions (FAQs)

Q1: What are the essential controls for an ADAM17 siRNA experiment?

A successful and interpretable siRNA experiment requires a panel of controls to monitor for off-target effects, transfection efficiency, and non-specific cellular stress. At a minimum, every ADAM17 siRNA experiment should include:

- **Untreated Cells:** These cells are not exposed to the siRNA or the transfection reagent and serve as a baseline for normal ADAM17 expression levels, cell viability, and phenotype.<sup>[1][2]</sup>
- **Mock-Transfected Cells:** This control consists of cells treated with the transfection reagent alone, without any siRNA. It is crucial for identifying any effects caused by the delivery method itself, such as cytotoxicity or changes in gene expression.<sup>[3]</sup>
- **Negative Control siRNA:** This is a critical control designed to distinguish sequence-specific gene silencing from non-specific effects of the siRNA molecule.<sup>[1][2][4]</sup> It should be used at

the same concentration as the experimental ADAM17 siRNA.[1][4] The most common types are non-targeting siRNAs and scrambled siRNAs.

- **Positive Control siRNA:** This involves an siRNA known to effectively knock down a well-characterized gene, often a housekeeping gene like GAPDH or Cyclophilin B.[1][5] This control is essential for verifying that the transfection and experimental conditions are optimal for achieving gene knockdown.[1][5][6]

Q2: What is the difference between a non-targeting siRNA and a scrambled siRNA control? Which is recommended?

While both are used as negative controls, they are designed differently:

- **Scrambled siRNA:** This siRNA has the same nucleotide composition as the target-specific (ADAM17) siRNA, but the sequence is randomly rearranged.[7][8][9] The rationale is to create a molecule with similar biophysical properties but without a target in the transcriptome. However, scrambling a sequence can inadvertently create a new sequence that targets an unintended gene, potentially leading to off-target effects.[10]
- **Non-targeting siRNA (NTC):** This is an siRNA sequence that has been bioinformatically designed and often experimentally validated to have no known target in the transcriptome of the organism being studied (e.g., human, mouse, rat).[1][2][11] These controls are generally considered the gold standard because they are less likely to produce off-target effects.[10][11]

**Recommendation:** For robust and reliable results, a validated non-targeting siRNA is strongly recommended over a scrambled siRNA.[10] Many commercially available NTCs have been tested by microarray or other means to confirm they have minimal effects on global gene expression.[12]

Q3: Why is a mock-transfected control essential if I'm already using a non-targeting siRNA?

A non-targeting siRNA controls for effects related to the introduction of a double-stranded RNA molecule into the cell. However, it does not account for the effects of the transfection reagent itself. Cationic lipids and other reagents used for transfection can cause cellular stress, alter gene expression profiles, and impact cell viability, independent of the siRNA.[3][13] The mock-transfected control isolates these effects, allowing you to confidently attribute any observed

phenotype in your ADAM17-knockdown cells to the silencing of ADAM17, rather than to the transfection process.

Q4: How do off-target effects complicate siRNA experiments, and how do negative controls help?

Off-target effects occur when the ADAM17 siRNA unintentionally silences other genes due to sequence similarity.<sup>[13][14]</sup> This is often mediated by a "seed region" (nucleotides 2-7 of the siRNA antisense strand) which can bind to the 3' UTR of unintended mRNAs, mimicking microRNA activity.<sup>[1][15]</sup> These effects can lead to misinterpretation of results, attributing a phenotype to ADAM17 knockdown when it was actually caused by the silencing of an unrelated gene.<sup>[13]</sup>

Proper negative controls are your primary tool for detecting these issues:

- If cells treated with your ADAM17 siRNA show a specific phenotype, but cells treated with a non-targeting control siRNA do not, it strengthens the conclusion that the phenotype is due to ADAM17 knockdown.
- If both the ADAM17 siRNA and the non-targeting control siRNA produce the same phenotype, it suggests an off-target effect or a non-specific response to the siRNA molecule or delivery.

## Troubleshooting Guide

Q5: My cells show high toxicity and death after transfection with the negative control siRNA. What should I do?

This issue points to a problem with either the transfection conditions or the siRNA concentration, rather than a sequence-specific effect.

- **Compare with Mock-Transfected Cells:** First, check the viability of your mock-transfected control. If the mock-transfected cells are also dying, the issue is likely the transfection reagent.<sup>[16]</sup>
- **Optimize Transfection Conditions:** You may need to re-optimize your experiment by:

- Decreasing the concentration of the transfection reagent.
- Reducing the concentration of the siRNA (both control and target).
- Ensuring your cells are healthy and at the optimal confluency for transfection.
- Avoiding the use of antibiotics in the media during and immediately after transfection, as they can increase cell death in permeabilized cells.[7]

Q6: I'm observing a slight reduction in ADAM17 mRNA in my non-targeting control sample. What does this indicate?

While unexpected, this can occasionally occur. Here are possible reasons and next steps:

- Contamination: Ensure there was no cross-contamination between your ADAM17 siRNA and your negative control siRNA during experimental setup.
- Inherent Activity of Control: Some commercially available transfection reagents and negative control siRNAs have been shown to be not completely inert, sometimes causing minor perturbations in gene expression.[3]
- Validation: If the effect is consistent, consider testing a different non-targeting control siRNA from another supplier. The key is that the knockdown of ADAM17 by your specific siRNA should be significantly greater than any minor reduction seen with the negative control.

Q7: My positive control siRNA (e.g., targeting GAPDH) is not showing efficient knockdown. What's wrong?

Inefficient knockdown of a validated positive control indicates a fundamental problem with the experimental procedure.[5][17]

- Suboptimal Transfection: This is the most likely cause. Your transfection efficiency is too low for the siRNA to work effectively.[16][17] Re-optimize the protocol by adjusting cell density, siRNA concentration, and the amount of transfection reagent.
- Reagent or siRNA Quality: Ensure your transfection reagent has not expired and your siRNA stocks have not degraded.

- Assay Issues: Verify that your detection method (e.g., qPCR primers, antibody for Western blot) for the positive control target is working correctly.[\[17\]](#) It is recommended to first assess knockdown at the mRNA level using qPCR, as this is the most direct measure of RNAi activity.[\[17\]](#)

## Data and Experimental Parameters

For successful and reproducible ADAM17 knockdown experiments, it is crucial to maintain key experimental parameters within acceptable ranges.

Table 1: Key Experimental Controls for ADAM17 siRNA Experiments

| Control Type           | Description                                                            | Primary Purpose                                                                                                                               |
|------------------------|------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Untreated Cells        | Cells in culture medium, not exposed to transfection reagent or siRNA. | Establish baseline ADAM17 expression and cell health. <a href="#">[1]</a>                                                                     |
| Mock-Transfected       | Cells treated with transfection reagent only (no siRNA).               | Control for effects of the delivery method on cell viability and gene expression. <a href="#">[2]</a>                                         |
| Non-Targeting siRNA    | An siRNA designed to not target any known gene in the organism.        | Control for non-specific effects of introducing an siRNA molecule into the cell. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[11]</a> |
| Positive Control siRNA | A validated siRNA targeting a housekeeping gene (e.g., GAPDH, PPIB).   | Verify transfection efficiency and the competence of the RNAi machinery. <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>          |
| ADAM17 siRNA           | The experimental siRNA designed to silence the ADAM17 gene.            | To specifically reduce ADAM17 mRNA and protein levels.                                                                                        |

Table 2: Recommended Thresholds for a Valid siRNA Experiment

| Parameter                 | Recommended Threshold | Assessment Method                                                             |
|---------------------------|-----------------------|-------------------------------------------------------------------------------|
| Transfection Efficiency   | >80%                  | qPCR analysis of positive control siRNA knockdown.[1]                         |
| Cell Viability            | >80%                  | Cell viability assay (e.g., MTT, Trypan Blue) compared to untreated cells.[1] |
| Target Knockdown (ADAM17) | ≥70%                  | qPCR or Western Blot, compared to negative control.                           |

## Visual Guides and Protocols

### Logical Workflow for Control Selection in siRNA Experiments



[Click to download full resolution via product page](#)

Caption: A flowchart for selecting controls in an siRNA experiment.

## ADAM17 Signaling Pathway: TNF- $\alpha$ Shedding

ADAM17 is a critical "sheddase" that cleaves the extracellular domain of various transmembrane proteins, including the pro-inflammatory cytokine TNF- $\alpha$ .



[Click to download full resolution via product page](#)

Caption: ADAM17-mediated shedding of TNF- $\alpha$ .

## Standard Protocol for ADAM17 siRNA Transfection and Analysis

This protocol provides a general framework. Specific details such as cell type, seeding density, and reagent volumes should be optimized for your experimental system.

Materials:

- Target cells (e.g., HeLa, A549)
- Complete culture medium
- Serum-free medium (e.g., Opti-MEM)
- Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
- ADAM17 siRNA (target-specific)
- Non-targeting control siRNA
- Positive control siRNA (e.g., GAPDH)
- Phosphate-Buffered Saline (PBS)
- Reagents for RNA extraction, qRT-PCR, and Western Blotting

Day 1: Cell Seeding

- Seed cells in antibiotic-free complete medium in 6-well plates.
- Adjust the number of cells so they reach 50-70% confluency at the time of transfection (typically 24 hours later).
- Incubate overnight under standard conditions (e.g., 37°C, 5% CO<sub>2</sub>).

Day 2: Transfection

- For each well to be transfected, prepare two tubes:
  - Tube A (siRNA): Dilute 30 pmol of siRNA (ADAM17, non-targeting, or positive control) into 100  $\mu$ L of serum-free medium. Mix gently.
  - Tube B (Lipid): Dilute 5  $\mu$ L of transfection reagent into 100  $\mu$ L of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
- Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow siRNA-lipid complexes to form.
- During incubation, gently aspirate the culture medium from the cells and replace it with 800  $\mu$ L of fresh, pre-warmed complete medium.
- Add the 200  $\mu$ L siRNA-lipid complex mixture dropwise to each well.
- Gently swirl the plate to ensure even distribution.
- Incubate the cells for 24-72 hours. The optimal time for harvest depends on the stability of the ADAM17 mRNA and protein. A 48-hour time point is a common starting point.

#### Day 4: Harvest and Analysis

##### A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis

- Wash cells once with cold PBS.
- Lyse the cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's instructions.
- Synthesize cDNA from 1  $\mu$ g of total RNA.
- Perform qRT-PCR using primers specific for ADAM17 and a reference gene (e.g., GAPDH, ACTB).
- Calculate the relative expression of ADAM17 using the  $\Delta\Delta$ Ct method, normalizing the ADAM17 siRNA-treated samples to the non-targeting control siRNA-treated samples.

## B. Western Blot for Protein Analysis

- Wash cells once with cold PBS.
- Lyse cells in RIPA buffer containing protease inhibitors.
- Determine the protein concentration of each lysate using a BCA assay.
- Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane and probe with a primary antibody specific for ADAM17.
- Probe with a primary antibody for a loading control (e.g., β-actin, GAPDH).
- Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
- Quantify band intensity and normalize the ADAM17 signal to the loading control. Compare the normalized signal in the ADAM17 siRNA-treated sample to the non-targeting control.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. [horizondiscovery.com](http://horizondiscovery.com) [[horizondiscovery.com](http://horizondiscovery.com)]
- 2. Performing appropriate RNAi control experiments [[qiagen.com](http://qiagen.com)]
- 3. Commercially available transfection reagents and negative control siRNA are not inert - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 4. What are the most important controls for my siRNA experiment? [[horizondiscovery.com](http://horizondiscovery.com)]
- 5. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [[thermofisher.com](http://thermofisher.com)]

- 6. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Controls for RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Controls for RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 15. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- To cite this document: BenchChem. [ADAM17 siRNA Experiments: A Guide to Selecting the Right Negative Controls]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571539#selecting-the-right-negative-controls-for-adam17-sirna-experiments]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)